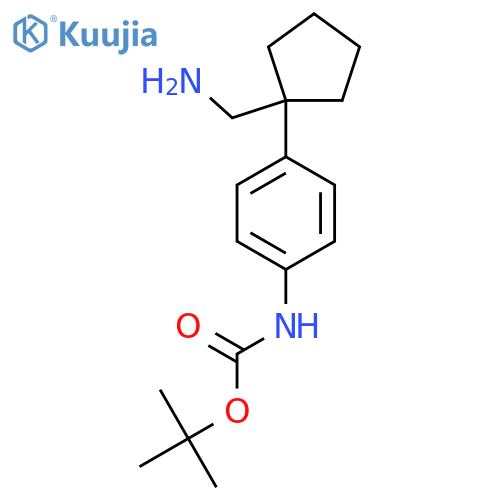Cas no 1892008-48-8 (tert-butyl N-{4-1-(aminomethyl)cyclopentylphenyl}carbamate)

1892008-48-8 structure
商品名:tert-butyl N-{4-1-(aminomethyl)cyclopentylphenyl}carbamate
tert-butyl N-{4-1-(aminomethyl)cyclopentylphenyl}carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-{4-1-(aminomethyl)cyclopentylphenyl}carbamate
- 1892008-48-8
- EN300-1881890
- tert-butyl N-{4-[1-(aminomethyl)cyclopentyl]phenyl}carbamate
-
- インチ: 1S/C17H26N2O2/c1-16(2,3)21-15(20)19-14-8-6-13(7-9-14)17(12-18)10-4-5-11-17/h6-9H,4-5,10-12,18H2,1-3H3,(H,19,20)
- InChIKey: ZCIZYGQPNFLWEY-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=CC(=CC=1)C1(CN)CCCC1)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 290.199428076g/mol
- どういたいしつりょう: 290.199428076g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 348
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 64.4Ų
tert-butyl N-{4-1-(aminomethyl)cyclopentylphenyl}carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1881890-1.0g |
tert-butyl N-{4-[1-(aminomethyl)cyclopentyl]phenyl}carbamate |
1892008-48-8 | 1g |
$914.0 | 2023-06-03 | ||
| Enamine | EN300-1881890-0.5g |
tert-butyl N-{4-[1-(aminomethyl)cyclopentyl]phenyl}carbamate |
1892008-48-8 | 0.5g |
$548.0 | 2023-09-18 | ||
| Enamine | EN300-1881890-5g |
tert-butyl N-{4-[1-(aminomethyl)cyclopentyl]phenyl}carbamate |
1892008-48-8 | 5g |
$1654.0 | 2023-09-18 | ||
| Enamine | EN300-1881890-10g |
tert-butyl N-{4-[1-(aminomethyl)cyclopentyl]phenyl}carbamate |
1892008-48-8 | 10g |
$2454.0 | 2023-09-18 | ||
| Enamine | EN300-1881890-0.1g |
tert-butyl N-{4-[1-(aminomethyl)cyclopentyl]phenyl}carbamate |
1892008-48-8 | 0.1g |
$502.0 | 2023-09-18 | ||
| Enamine | EN300-1881890-2.5g |
tert-butyl N-{4-[1-(aminomethyl)cyclopentyl]phenyl}carbamate |
1892008-48-8 | 2.5g |
$1118.0 | 2023-09-18 | ||
| Enamine | EN300-1881890-5.0g |
tert-butyl N-{4-[1-(aminomethyl)cyclopentyl]phenyl}carbamate |
1892008-48-8 | 5g |
$2650.0 | 2023-06-03 | ||
| Enamine | EN300-1881890-0.25g |
tert-butyl N-{4-[1-(aminomethyl)cyclopentyl]phenyl}carbamate |
1892008-48-8 | 0.25g |
$525.0 | 2023-09-18 | ||
| Enamine | EN300-1881890-10.0g |
tert-butyl N-{4-[1-(aminomethyl)cyclopentyl]phenyl}carbamate |
1892008-48-8 | 10g |
$3929.0 | 2023-06-03 | ||
| Enamine | EN300-1881890-0.05g |
tert-butyl N-{4-[1-(aminomethyl)cyclopentyl]phenyl}carbamate |
1892008-48-8 | 0.05g |
$480.0 | 2023-09-18 |
tert-butyl N-{4-1-(aminomethyl)cyclopentylphenyl}carbamate 関連文献
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
1892008-48-8 (tert-butyl N-{4-1-(aminomethyl)cyclopentylphenyl}carbamate) 関連製品
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
